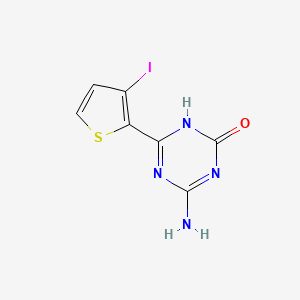![molecular formula C15H21ClO B13200077 [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene is an organic compound with the molecular formula C15H21ClO. It is a derivative of benzene, where a 3-chloro-2-cyclopentylpropoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-cyclopentylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or sodium alkoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene: Unique due to the presence of both a cyclopentyl and a chloropropoxy group attached to the benzene ring.
[(3-Chloro-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a cyclopentyl group.
[(3-Chloro-2-ethylpropoxy)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the combination of its cyclopentyl and chloropropoxy substituents, which confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H21ClO |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
(3-chloro-2-cyclopentylpropoxy)methylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-10-15(14-8-4-5-9-14)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
Clave InChI |
KIZNLCDWDKNFKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(COCC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
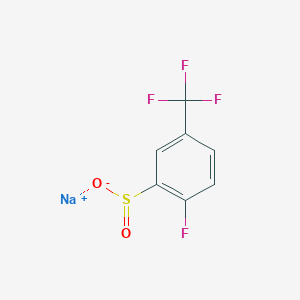
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
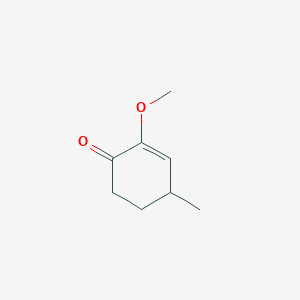
![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
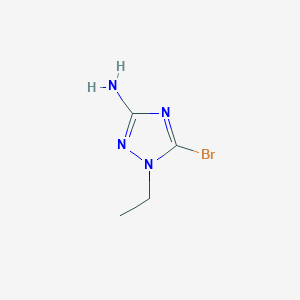
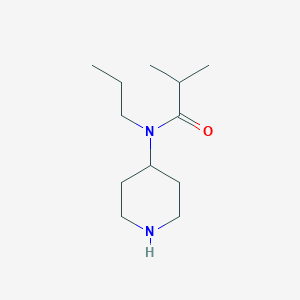


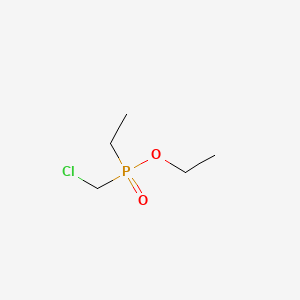
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)

